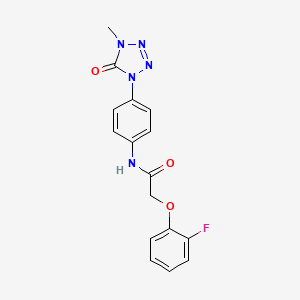

2-(2-fluorophenoxy)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide

Description

Propriétés

IUPAC Name |

2-(2-fluorophenoxy)-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O3/c1-21-16(24)22(20-19-21)12-8-6-11(7-9-12)18-15(23)10-25-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMNTKUPRMUOJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 2-fluorophenoxy intermediate through nucleophilic substitution reactions involving 2-fluorophenol and suitable halogenated compounds.

Tetrazole Ring Formation: The tetrazole ring is synthesized via cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.

Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the tetrazole derivative using amide bond formation reactions, typically employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-fluorophenoxy)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy and tetrazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions (solvent, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Applications De Recherche Scientifique

Analgesic Activity

Recent studies have synthesized derivatives of acetamide compounds, including the target compound, and evaluated their analgesic properties. In one study, a series of novel derivatives were assessed using the Eddy hot plate method on rats. The findings indicated that certain derivatives exhibited significant analgesic effects, with some compounds showing efficacy comparable to conventional analgesics such as Diclofenac .

Key Findings:

- Compound 5cb and 5cc were identified as the most effective analgesics in comparison to Diclofenac.

- The compounds were synthesized through a multi-step process involving chloroacetyl chloride and phenolic derivatives, verified by FTIR and NMR techniques.

Anticonvulsant Activity

The compound has also been explored for its anticonvulsant properties. A related series of compounds synthesized with a similar structure demonstrated considerable activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models. The mechanism appears to involve interaction with benzodiazepine receptors .

Key Findings:

- The synthesized 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles showed promising anticonvulsant activity.

- The study highlighted the potential for these compounds to serve as new therapeutic agents for seizure disorders.

Anticancer Activity

The anticancer potential of derivatives related to the target compound has been investigated, particularly against prostate carcinoma cell lines. In vitro studies revealed that certain derivatives exhibited cytotoxic effects superior to those of established chemotherapeutics like Imatinib .

Key Findings:

- Compounds with nitro substituents demonstrated higher cytotoxicity compared to those with methoxy groups.

- Specifically, compounds 2b and 2c showed IC50 values of 52 μM and 80 μM respectively against PC3 cell lines.

Data Summary Table

Mécanisme D'action

The mechanism of action of 2-(2-fluorophenoxy)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s fluorophenoxy and tetrazole moieties play crucial roles in binding to these targets, modulating their activity, and eliciting biological responses. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Comparisons

The compound’s core structure aligns with several analogs reported in the literature. Key differences lie in substituents on the phenyl and heterocyclic rings:

Structural Insights :

- Fluorine vs. Fluorine’s smaller atomic radius and higher electronegativity could also reduce steric hindrance and enhance solubility.

- Tetrazole vs. Triazole : The tetrazole ring in the target compound is more acidic (pKa ~4–5) than triazole analogs, which may influence ionization state and membrane permeability under physiological conditions .

- Sulfonyl/Thio Groups : Compounds 51 and 54 include sulfur-based groups (phenylthio, phenylsulfonyl), which increase molecular weight and polarity. Sulfonyl groups (e.g., in Compound 54) may improve solubility but could introduce metabolic liabilities .

Pharmacological Potential (Inferred from Analogs)

While direct activity data for the target compound are lacking, structural parallels to other acetamide derivatives suggest plausible mechanisms:

- Tetrazole-Containing Analogs: Tetrazoles are known to mimic carboxylate groups in enzyme binding sites, making them relevant in angiotensin II receptor blockers (ARBs) or metalloproteinase inhibitors .

- Fluorinated Derivatives: Fluorine substitution often enhances bioavailability and resistance to oxidative metabolism. For example, Compound 55’s 3-fluorophenyl group may improve blood-brain barrier penetration compared to non-fluorinated analogs .

Activité Biologique

The compound 2-(2-fluorophenoxy)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a complex structure that includes a fluorophenoxy group and a tetrazole moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities, including:

- Antimicrobial Activity: Preliminary studies have shown that derivatives of compounds containing the tetrazole ring often display antimicrobial properties. The incorporation of the fluorophenoxy group may enhance this activity by improving lipophilicity and cellular uptake.

- Antitumor Activity: Compounds with similar structures have been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases.

The biological activity of 2-(2-fluorophenoxy)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide can be attributed to its ability to interact with specific enzymes and receptors.

Key Mechanisms Include:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for enzymes involved in cell proliferation or survival.

- Receptor Modulation: It could modulate receptors that are critical in signaling pathways related to inflammation or cancer progression.

Case Studies and Research Findings

A variety of studies have explored the biological activities associated with similar compounds:

- Antimicrobial Studies:

-

Antitumor Research:

- Research on related compounds indicated that those with fluorinated aromatic rings showed enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration .

- A specific case study reported that a related tetrazole derivative induced apoptosis in breast cancer cells through mitochondrial pathways .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-fluorophenoxy)-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide?

- Methodological Answer : A typical synthesis involves coupling a fluorophenoxy-acetic acid derivative with a tetrazole-containing aniline precursor. For example, chloroacetylation of intermediates under basic conditions (e.g., potassium carbonate in DMF) followed by nucleophilic substitution is a standard approach. Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography .

- Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | K₂CO₃, DMF, RT | Base for deprotonation |

| 2 | Chloroacetylated intermediate | Nucleophilic substitution |

| 3 | TLC (hexane:ethyl acetate) | Reaction monitoring |

Q. Which spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., fluorophenyl and tetrazole moieties).

- FT-IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹).

- HPLC-MS : For purity assessment (>95%) and molecular ion verification .

Q. What are the known biological activities of structurally similar tetrazole-containing compounds?

- Methodological Answer : Tetrazole derivatives are associated with antimicrobial, anticancer, and enzyme-inhibitory activities. For example, thiazole-tetrazole hybrids exhibit potent inhibition of kinases or proteases. Initial screening should involve in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve reaction rates.

- Purification : Employ gradient elution in column chromatography (silica gel, 60–120 mesh) with solvents like dichloromethane:methanol (95:5).

- Yield Monitoring : Compare isolated yields against theoretical calculations using LC-MS .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity).

- Structural Confirmation : Re-analyze compound purity via HPLC and NMR to rule out degradation.

- Comparative Studies : Test analogs with systematic substitutions (e.g., fluorophenyl vs. chlorophenyl) to isolate pharmacophores .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to kinases or GPCRs.

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability.

- QSAR : Develop models correlating substituent electronegativity (e.g., fluorine position) with activity .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Scaffold Modification : Synthesize derivatives with substitutions on the fluorophenoxy or tetrazole groups.

- In Vitro Testing : Prioritize assays based on target relevance (e.g., COX-2 inhibition for anti-inflammatory potential).

- Data Analysis : Use multivariate regression to identify critical substituents affecting potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.